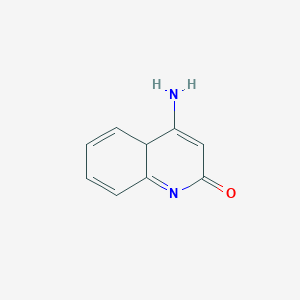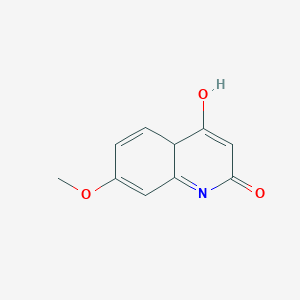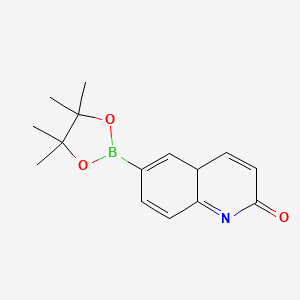
4-amino-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family This compound is characterized by its unique structure, which includes an amino group at the 4-position and a lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method provides a practical and efficient route to obtain quinolin-2-one derivatives under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of scalable and cost-effective methods. One such method includes the direct carbonylation of o-alkenylanilines with carbon monoxide, which is beneficial for large-scale production due to its efficiency and practicality .
Chemical Reactions Analysis
Types of Reactions
4-amino-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolin-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinolin-2-one derivatives .
Scientific Research Applications
4-amino-4aH-quinolin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the formation of β-hematin, a crucial component in the life cycle of certain pathogens . Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2-one: This compound shares a similar structure but has a hydroxyl group at the 4-position instead of an amino group.
Quinolin-2,4-dione: This compound has two carbonyl groups at the 2 and 4 positions, making it structurally distinct from 4-amino-4aH-quinolin-2-one.
Uniqueness
This compound is unique due to its amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-amino-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H,10H2 |
InChI Key |
QOODUYQOTWLDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C=C2N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15134655.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)



![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)




![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)

